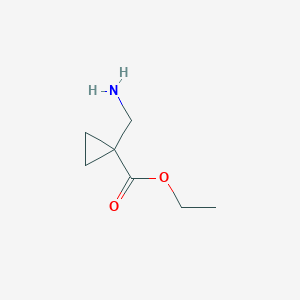

Ethyl 1-(aminomethyl)cyclopropanecarboxylate

概要

説明

Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a compound related to 1-aminocyclopropane-1-carboxylic acid (ACC), which is a key enzyme in the biosynthesis of the plant hormone ethylene. Ethylene plays a crucial role in the initiation of fruit ripening and regulating many developmental processes in plants . The compound is structurally related to ACC and its derivatives, which have been the subject of extensive research due to their biological activity and potential agricultural applications .

Synthesis Analysis

The synthesis of related cyclopropane derivatives has been achieved through various methods. For instance, the preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid involved cycloalkylation of dimethyl malonate with epichlorohydrin and subsequent Hofmann rearrangement . Another synthesis approach for a fluorinated analog of

科学的研究の応用

Affinity Purification Techniques and Antibody Generation

Ethyl 1-(aminomethyl)cyclopropanecarboxylate has been explored in the context of affinity purification techniques and antibody generation. Its structural analogue, 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, shows potential in these areas due to its role as a precursor to the plant growth hormone ethylene (Pirrung, Dunlap, & Trinks, 1989).

Enzyme Inhibition

Studies have shown that derivatives of 1-aminocyclopropanecarboxylic acid, similar to Ethyl 1-(aminomethyl)cyclopropanecarboxylate, are significant in inhibiting enzymes. The cyclopropyl group in these compounds contributes to the selective inhibition of enzymes, showcasing their biological activity and potential in enzyme study and inhibition (Groth, Lehmann, Richter, & Schöllkopfh, 1993).

Ethylene Biosynthesis Research

Ethyl 1-(aminomethyl)cyclopropanecarboxylate and its analogues play a critical role in ethylene biosynthesis research. Ethylene is vital for various plant processes, and these compounds serve as precursors or modulators in the biosynthetic pathways. The research includes studying the conversion of these compounds into ethylene and understanding their role in plant physiology and development (Hoffman, Yang, & McKeon, 1982).

Polymer Chemistry

In polymer chemistry, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound similar to Ethyl 1-(aminomethyl)cyclopropanecarboxylate, has been oligomerized using horseradish peroxidase as a catalyst. This process demonstrates the potential of these compounds in the synthesis and manipulation of polymers (Pang, Ritter, & Tabatabai, 2003).

Ethylene-Independent Growth Regulation

Recent studies indicate that compounds like Ethyl 1-(aminomethyl)cyclopropanecarboxylate play a signaling role independent of ethylene biosynthesis in plants. This suggests a broader application in regulating plant development and could lead to novel agricultural practices (Polko & Kieber, 2019).

Safety And Hazards

Ethyl 1-(aminomethyl)cyclopropanecarboxylate is labeled with the signal word “Danger” and is associated with the hazard statements H226 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is also recommended to wear suitable protective clothing and eye protection .

特性

IUPAC Name |

ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTOKAZVIPSHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467157 | |

| Record name | Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(aminomethyl)cyclopropanecarboxylate | |

CAS RN |

400840-94-0 | |

| Record name | Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

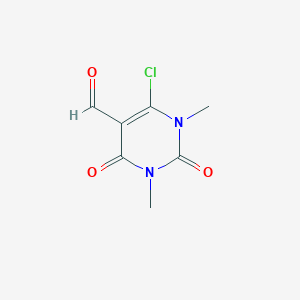

Synthesis routes and methods I

Procedure details

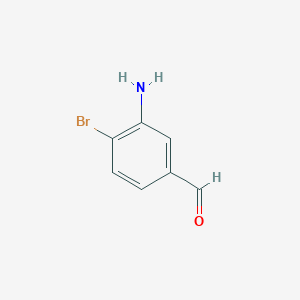

Synthesis routes and methods II

Procedure details

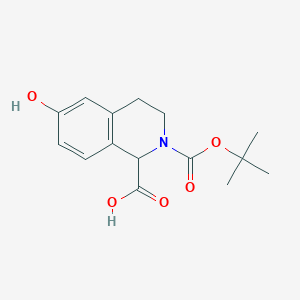

Synthesis routes and methods III

Procedure details

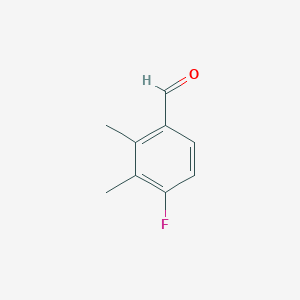

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。